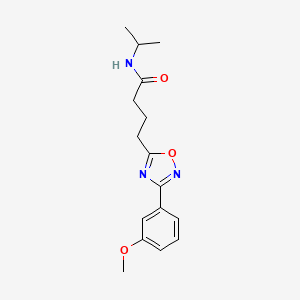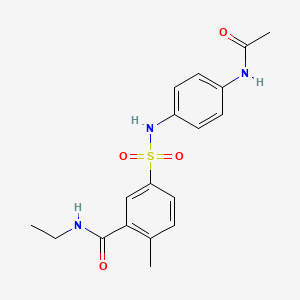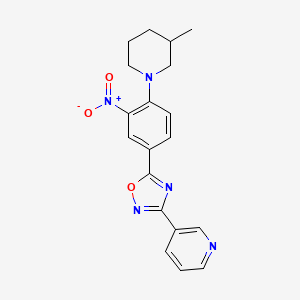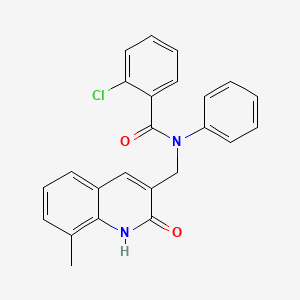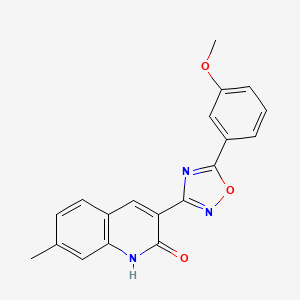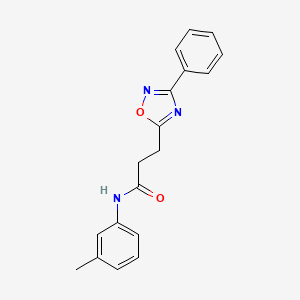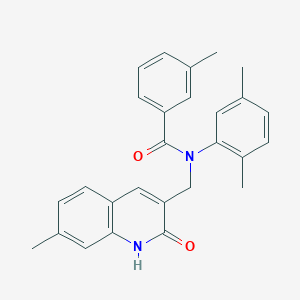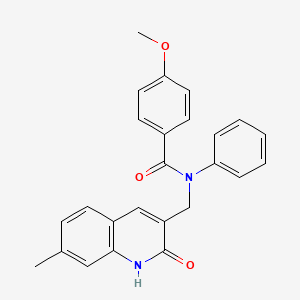
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide, also known as HM-3, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. HM-3 belongs to the class of benzamide derivatives and has been studied extensively for its biological activities.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. For example, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide can affect various biochemical and physiological processes in the body. For example, it has been reported to reduce the levels of certain inflammatory mediators, such as prostaglandins and cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been shown to inhibit the growth and proliferation of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in lab experiments is its high potency and specificity. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to exhibit strong biological activities at low concentrations. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is its potential toxicity. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide can cause cytotoxicity in certain cell lines.
Zukünftige Richtungen
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide. One area of interest is the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide and its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in animal models and clinical trials.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride and sodium methoxide in dry methanol. The resulting product is then treated with phenylmagnesium bromide in the presence of copper(I) iodide to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in good yield.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been extensively studied for its potential pharmacological applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-8-9-19-15-20(24(28)26-23(19)14-17)16-27(21-6-4-3-5-7-21)25(29)18-10-12-22(30-2)13-11-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBFCFMCCYEUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)

![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)

